Dihydroresorcylide

Description

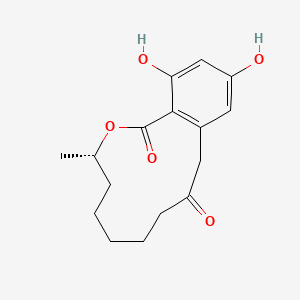

Structure

3D Structure

Properties

Molecular Formula |

C16H20O5 |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

(4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-2,10-dione |

InChI |

InChI=1S/C16H20O5/c1-10-5-3-2-4-6-12(17)7-11-8-13(18)9-14(19)15(11)16(20)21-10/h8-10,18-19H,2-7H2,1H3/t10-/m0/s1 |

InChI Key |

ZUWLHVBAEWLIDQ-JTQLQIEISA-N |

Isomeric SMILES |

C[C@H]1CCCCCC(=O)CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Canonical SMILES |

CC1CCCCCC(=O)CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Synonyms |

dihydroresorcylide |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Origin Investigations

Polyketide Synthase (PKS) System Involvement in Biogenesis

The biosynthesis of dihydroresorcylide, like other resorcylic acid lactones, involves a polyketide synthase (PKS) system. nih.govresearchgate.net Polyketide synthases are large, multi-domain enzymes that catalyze the stepwise condensation of small carboxylic acid units to form a polyketide chain. rasmusfrandsen.dkwikipedia.org This process is analogous to fatty acid synthesis. rasmusfrandsen.dk

The structural backbone of this compound is formed through the assembly of these polyketide chains, which are then modified and cyclized to form the final macrolactone structure. The PKS enzymes are responsible for selecting the building blocks (starter and extender units) and controlling the degree of reduction of the keto groups at each step, leading to the structural diversity of polyketides. wikipedia.org

Distribution Patterns and Production Levels within Acremonium zeae Populations

Collaborative Function of Iterative Polyketide Synthase (iPKS) Pairs (Highly Reducing and Nonreducing)

The biosynthesis of benzenediol lactones, the class of compounds to which this compound belongs, is proposed to involve the collaboration of a pair of iterative polyketide synthases (iPKSs). researchgate.net These pairs typically consist of a highly reducing iPKS and a non-reducing iPKS. researchgate.net

Iterative PKSs utilize their catalytic domains multiple times to construct the polyketide chain. rasmusfrandsen.dknih.gov The highly reducing iPKS is responsible for synthesizing a fatty acid-like intermediate. This intermediate is then transferred to the non-reducing iPKS, which further elaborates it to create the characteristic 1,3-benzenediol (resorcinol) moiety that is bridged by the macrolactone ring. researchgate.net This collaborative process allows for the generation of complex molecular architectures from simple precursors.

Genetic Characterization of Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a biosynthetic gene cluster (BGC) within the fungal genome. nih.govnih.gov The characterization of these BGCs is crucial for understanding the complete biosynthetic pathway of compounds like this compound.

By identifying and analyzing the BGC for this compound, researchers can pinpoint the specific PKS genes, as well as genes for tailoring enzymes that modify the polyketide backbone through processes like hydroxylation, methylation, and cyclization. rsc.org While the specific BGC for this compound has not been fully detailed in the provided context, the general principles of PKS gene clusters suggest it would contain the necessary genes for the collaborative iPKS system and any subsequent modifying enzymes. The identification of such clusters can be achieved through genome mining and targeted gene deletion experiments. rsc.org

Heterologous Expression Systems for Pathway Reconstruction (e.g., Saccharomyces cerevisiae)

The elucidation of the biosynthetic pathway of this compound and related 12-membered resorcylic acid lactones (RALs) has been significantly advanced through the use of heterologous expression systems. acs.orgacs.orgresearchgate.net Saccharomyces cerevisiae (baker's yeast) has proven to be a particularly effective and convenient host for this purpose. acs.orgresearchgate.net As a well-characterized and genetically tractable organism, S. cerevisiae provides a suitable chassis for expressing complex fungal biosynthetic pathways. researchgate.netwhiterose.ac.ukmdpi.com

The biosynthesis of these fungal polyketides, which belong to the benzenediol lactone (BDL) family, involves a pair of collaborating iterative polyketide synthases (iPKSs). acs.orgacs.org Specifically, a highly reducing iPKS (hrPKS) assembles a linear polyketide intermediate, which is then further processed by a non-reducing iPKS (nrPKS) to create the characteristic 1,3-benzenediol moiety bridged by the macrolactone. acs.org

Researchers have successfully identified the genomic loci responsible for the biosynthesis of related RALs, such as lasiodiplodin (B122564) from Lasiodiplodia theobromae and trans-resorcylide (B1246569) from Acremonium zeae. acs.orgacs.orgresearchgate.net By cloning and co-expressing the collaborating hrPKS-nrPKS gene pairs from these fungi into S. cerevisiae, scientists were able to reconstitute the production of the core RAL scaffolds. acs.orgacs.orgresearchgate.net For instance, the efficient heterologous expression of the respective gene pairs in S. cerevisiae provided access to desmethyl-lasiodiplodin and trans-resorcylide. acs.orgacs.orgresearchgate.net In the case of lasiodiplodin, its complete biosynthesis was achieved in the yeast host by also co-expressing a specific O-methyltransferase (OMT) found within the gene cluster, which is responsible for the final methylation step. acs.org This approach not only confirms the function of the identified genes but also provides a platform for producing these complex molecules and their analogues. acs.org

Analysis of Biosynthetic Irregularities and Chemical Interconversions (e.g., "Stuttering" Phenomena by iPKSs)

The use of heterologous hosts like S. cerevisiae has been instrumental in clarifying the biogenesis of known resorcylide congeners and understanding the roles of biosynthetic irregularities in generating chemical diversity. acs.orgacs.orgresearchgate.net A notable irregularity observed during the heterologous production of 12-membered RALs is a "stuttering" phenomenon exhibited by the fungal iterative polyketide synthases (iPKSs). acs.orgacs.orgresearchgate.net

This "stuttering" results in the unexpected production of 14-membered RAL homologues alongside the expected 12-membered metabolites. acs.orgacs.orgresearchgate.net This observation, combined with previous in vitro studies, suggests that in collaborating iPKS systems, the availability of the precursor molecule may sometimes override the enzyme's intrinsic chain length control mechanism. acs.org The clarification of these biosynthetic nuances helps to disentangle the complex pathways and explains the natural diversity of related compounds found in the native fungal producers. acs.orgacs.org

Evolutionary Implications of Biosynthetic Pathway Conservation (e.g., Horizontal Gene Transfer, Cluster Losses)

The study of benzenediol lactone (BDL) biosynthesis has revealed significant evolutionary insights. acs.orgacs.org Analysis of the orthologous BDL synthases across different structural subclasses shows close similarities at both the global and domain levels. acs.orgacs.orgresearchgate.net This high degree of sequence conservation among enzymes that produce varied structures suggests a complex evolutionary history involving repeated horizontal gene transfer (HGT) and/or gene cluster losses in different fungal lineages. acs.orgacs.orgresearchgate.net

Horizontal gene transfer is the movement of genetic material between different organisms, a process that is a significant factor in the evolution of many microbes. wikipedia.orgwisc.edu It is a primary mechanism for the spread of new traits, such as antibiotic resistance or the ability to produce novel secondary metabolites. wikipedia.orgmdpi.com The presence of highly similar biosynthetic gene clusters for related compounds like this compound in diverse fungal species points towards HGT as a key driver of their distribution and evolution. acs.orgacs.orgproquest.com

However, there is a lack of a simple correlation between the enzyme sequences and the specific structural features of the final product, such as the size of the macrocycle or the extent of reduction by the hrPKS. acs.orgacs.org This suggests that the significant structural variety seen in BDLs may be the result of a small number of key mutations in the active site cavities of the enzymes, rather than large-scale sequence divergence. acs.org This evolutionary model proposes that HGT distributes the core biosynthetic machinery, which is then fine-tuned within different fungal hosts through mutation and selection to produce a diverse array of natural products. acs.orgacs.org

Stereochemical Analysis and Absolute Configuration Determination of Dihydroresorcylide

Methodologies for Stereochemical Elucidation

The absolute configuration of a chiral molecule, which describes the definitive 3D arrangement of its atoms, cannot be determined by standard spectroscopic methods like NMR or mass spectrometry alone. wikipedia.org Instead, specialized techniques that are sensitive to chirality are required. For dihydroresorcylide, a combination of chiroptical spectroscopy and comparative analysis with synthetic standards proved definitive. tandfonline.com

Chiroptical spectroscopy involves the interaction of chiral molecules with polarized light. wikipedia.org These techniques are fundamental in distinguishing between enantiomers, which are non-superimposable mirror images of each other. libretexts.org

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.comsaskoer.ca Enantiomers rotate the plane of light by equal magnitudes but in opposite directions. wikipedia.org A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-). The specific rotation, [α], is a characteristic physical property for a given chiral molecule under defined conditions (e.g., wavelength, temperature, solvent, and concentration). anton-paar.com For this compound, the sign of the optical rotation was a key piece of data used in its stereochemical assignment. By comparing the optical rotation of the natural product with synthetically prepared samples, the correct enantiomeric form was identified. tandfonline.comscribd.com

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the conformation and absolute configuration of a molecule. While optical rotation provides a single value at a specific wavelength, CD spectroscopy provides data over a range of wavelengths, often showing characteristic positive or negative peaks known as Cotton effects, which can be correlated to specific stereochemical features. mobt3ath.com While CD is a powerful tool for stereochemical elucidation, the pivotal evidence for this compound's configuration revision came primarily from optical rotation data. tandfonline.comscribd.com

An unambiguous method for determining the absolute configuration of a natural product is to compare its properties to those of all its possible stereoisomers, which have been prepared through asymmetric synthesis. uwindsor.ca This approach allows for a direct correlation between a known, synthetically controlled stereochemistry and the unknown configuration of the natural compound.

For this compound, researchers undertook the total synthesis of both the (R)- and (S)-enantiomers. tandfonline.com One such synthesis was achieved in nine linear steps starting from orcinol (B57675) monohydrate, with key reactions including esterification, carbonylation, and ring-closing metathesis. scribd.com Once both pure enantiomers, (R)-dihydroresorcylide and (S)-dihydroresorcylide, were successfully synthesized, their chiroptical properties, specifically their optical rotations, were measured. tandfonline.comscribd.com This provided the necessary reference data to definitively assign the stereochemistry of the naturally occurring molecule. tandfonline.com

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism)

Revisions and Confirmations of Absolute Configuration in this compound

The natural form of this compound was initially assigned the (S) configuration at its single stereocenter (C-3). tandfonline.com However, subsequent research involving the total synthesis of both enantiomers revealed this assignment to be incorrect.

The revision was established through a direct comparison of the optical rotation of the natural product with the synthesized (R)- and (S)-enantiomers. tandfonline.com A study reported that the synthetic (S)-dihydroresorcylide exhibited a positive optical rotation sign ([α]D), whereas the natural product was known to have a negative sign. tandfonline.comscribd.com Conversely, the synthetic (R)-dihydroresorcylide showed a negative optical rotation, matching that of the natural isolate. This opposing sign in optical rotation between the natural product and the synthetic (S)-enantiomer conclusively demonstrated that the initial assignment was erroneous. tandfonline.com Therefore, the absolute configuration of C-3 in natural this compound was revised and confirmed to be (R). tandfonline.comscribd.com

| Compound | Absolute Configuration | Reported Specific Rotation [α]D | Reference |

|---|---|---|---|

| Natural this compound | (R) | Negative sign | tandfonline.com |

| Synthetic (S)-Dihydroresorcylide | (S) | +23.3 (c 1.9, MeOH) | scribd.com |

| Synthetic (R)-Dihydroresorcylide | (R) | Negative sign (matching natural product) | tandfonline.com |

Chemical Synthesis Strategies for Dihydroresorcylide and Its Analogues

Total Synthesis Approaches

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, has been successfully applied to dihydroresorcylide. These synthetic routes provide access to the natural product and its analogues, enabling further investigation of their biological properties. Key strategies employed include palladium-catalyzed ring closures and ring-closing metathesis.

Palladium Enolate Ring Closure Methodologies

A novel approach to the total synthesis of this compound involves a palladium enolate ring closure. ua.eduua.edu This method utilizes a palladium-catalyzed intramolecular reaction to form the characteristic 12-membered macrocycle. The strategy is based on the formation of a palladium enolate intermediate which then undergoes a ring-closing reaction. ua.edunih.gov This approach stands in contrast to other syntheses that primarily rely on ring-closing metathesis. ua.edu The development of this methodology was influenced by established literature on palladium-catalyzed reactions. ua.edu

The formation of palladium enolates is a key step in this synthetic strategy. nih.govcaltech.edu These intermediates can be generated from various precursors, such as enoxysilanes or through the decarboxylation of allyl β-keto esters. nih.govcaltech.edu The subsequent intramolecular reaction of the palladium enolate leads to the formation of the desired macrolactone ring. ua.edu This methodology offers an alternative to more common macrocyclization techniques and has been explored for its potential in synthesizing complex molecules. ua.edunih.gov

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, and it has been a cornerstone in the synthesis of this compound and other resorcinolic macrolides. scribd.comnih.govwikipedia.org This reaction involves the intramolecular metathesis of a diene, catalyzed by a metal complex, typically containing ruthenium, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org The efficiency and broad substrate scope of RCM have made it a popular choice for constructing the macrocyclic core of these natural products. nih.govwikipedia.org

In the context of this compound synthesis, RCM has been employed as a key step to form the 12-membered macrolactone. scribd.comcqvip.comacs.org An efficient total synthesis of (S)-dihydroresorcylide was achieved in nine linear steps, with RCM being one of the pivotal transformations. scribd.com This approach often provides a convergent and efficient route to the target molecule. nih.gov The general applicability of RCM in forming macrocycles has solidified its importance in the synthesis of a wide array of biologically significant natural products. nih.gov

Development of Divergent Synthetic Routes to Both Enantiomers

The development of divergent synthetic routes allows for the preparation of both enantiomers of a chiral molecule from a common intermediate or starting material. organic-chemistry.orgmdpi.comnih.gov This is particularly valuable in medicinal chemistry and pharmacology, as different enantiomers of a compound can exhibit distinct biological activities. longdom.org For this compound, establishing a concise synthetic route that allows access to both the (R)- and (S)-enantiomers is crucial for determining the absolute configuration of the natural product and for comprehensive biological evaluation. researchgate.net

Key Synthetic Transformations and Protecting Group Chemistry in Macrolactone Synthesis

The synthesis of complex macrolactones like this compound relies on a series of key chemical transformations and the strategic use of protecting groups. Protecting groups are temporarily installed to mask reactive functional groups, preventing them from interfering with subsequent reactions. Their successful application is critical for the efficiency and success of a multi-step synthesis.

Development of Concise and Efficient Synthetic Routes for Analogous Macrolactones

One-pot reactions, where multiple transformations are carried out in a single reaction vessel, are particularly attractive for improving efficiency. nih.gov For example, a one-pot silylation-RCM-desilylation procedure has been used in the synthesis of related macrolactones. nih.gov The design of such routes is often inspired by biosynthetic pathways, where complex molecules are assembled in a highly efficient manner. nih.gov

| Synthetic Strategy | Key Reactions | Overall Steps (Example) | Overall Yield (Example) | Reference |

| Concise Synthesis of Curvularin | Aryne acyl-alkylation | 6 | 8% | nih.gov |

| Asymmetric Total Synthesis of De-O-methyllasiodiplodin | Not specified | 18 | 0.8% | nih.gov |

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of a biologically active compound is a fundamental aspect of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). mdpi.comoncodesign-services.comnih.gov SAR studies involve systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues. oncodesign-services.com This process helps to identify the key structural features responsible for the compound's activity and can lead to the design of new compounds with improved potency, selectivity, or pharmacokinetic properties. oncodesign-services.comnih.gov

For this compound, the synthesis of analogues is crucial for understanding how its structure relates to its biological function. researchgate.netresearchgate.net By preparing a series of related compounds with slight structural modifications, researchers can probe the importance of different parts of the molecule. oncodesign-services.com This information is invaluable for the development of new therapeutic agents based on the this compound scaffold. nih.govnih.gov The synthesis of these analogues often leverages the same synthetic strategies developed for the parent natural product, with modifications to introduce the desired structural diversity. researchgate.net

Biological Activities and Mechanistic Investigations of Dihydroresorcylide

Phytotoxic Activity and Underlying Mechanisms

Dihydroresorcylide has been identified as a phytotoxic agent. nih.gov Research has shown that this macrolide exhibits inhibitory activity against plant growth. researchgate.net When applied directly to wounded maize leaves, this compound was observed to cause slight necrosis, demonstrating its direct phytotoxic effect on plant tissue. usda.govtandfonline.com This activity suggests a potential role in mediating interactions between the producing fungus and its plant host.

This compound is a notable secondary metabolite produced by the endophytic fungus Acremonium zeae (also known as Sarocladium zeae), which resides within maize (Zea mays) tissues. acs.orgacs.org Endophytes often engage in complex symbiotic relationships with their hosts, and the production of bioactive compounds is a key feature of these interactions. researchgate.net

The production of this compound is widespread among A. zeae isolates, in some populations even more so than other antifungal compounds like pyrrocidines. acs.orgnih.gov Crucially, this compound, along with pyrrocidines, has been detected via LC-APCI-MS in symptomatic maize kernels that were inoculated with A. zeae. acs.orgusda.govnih.gov While the compound showed inactivity against common fungal pathogens of maize, its phytotoxic effect on maize leaves suggests it may play a role in facilitating the infection process or the spread of fungal hyphae within the host plant's tissues. tandfonline.com The presence of this metabolite in infected kernels points to its potential significance in the biology of the endophyte-maize relationship, which warrants further investigation. usda.gov

Enzyme Inhibitory Activity Profiles

Beyond its phytotoxicity, this compound and related resorcinolic macrolides have been investigated for their ability to inhibit various enzymes, indicating a broader potential for pharmacological activity.

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-established negative regulator in the insulin (B600854) signaling pathway. nih.govnih.gov Its inhibition is considered a promising therapeutic strategy for managing type 2 diabetes mellitus by increasing insulin sensitivity. nih.govfrontiersin.orgrsc.org Synthetic studies and biological evaluations have confirmed that both (R)- and (S)-dihydroresorcylide possess inhibitory activity against PTP1B. acs.org This positions this compound within a class of natural products with potential applications in metabolic disease research.

Proposed Biological Roles and Ecological Functions in Producer Organisms

Inter-species Communication and Allelopathic Effects in Microbial Symbioses

The intricate web of microbial life within a plant host is governed by a complex interplay of chemical signals and interactions. Within this context, secondary metabolites produced by endophytic fungi, such as this compound, play a crucial role in mediating inter-species relationships and shaping the microbial community. These interactions often manifest as allelopathy, where one organism produces biochemicals that influence the growth, survival, and reproduction of others.

The endophytic fungus Acremonium zeae (also known as Sarocladium zeae), a known producer of this compound, resides symbiotically within maize (Zea mays). researchgate.netscirp.org This relationship is not merely a passive co-existence; A. zeae actively contributes to the defense of its host plant against pathogenic fungi. This protective role is largely attributed to the production of a suite of secondary metabolites, including this compound and other compounds like pyrrocidines. researchgate.netnih.gov

The production of these compounds by A. zeae serves as a form of inter-species communication, albeit an antagonistic one. The release of this compound into the plant's tissues signals an environment that is hostile to the establishment and proliferation of competing fungal pathogens. nih.gov This chemical communication is a key component of the symbiotic benefit A. zeae provides to its maize host.

Allelopathic Effects on Competing Fungi

Studies have shown that extracts from A. zeae fermentations containing this compound exhibit inhibitory effects on other fungi. tandfonline.com This allelopathic pressure can prevent the colonization of the host plant by pathogens that would otherwise cause disease and compromise the plant's health. The presence of this compound and other antifungal compounds in maize kernels colonized by A. zeae illustrates a clear allelopathic interaction that suppresses the growth of competitors. researchgate.netnih.gov

The table below summarizes the key findings regarding the role of this compound and its producer, Acremonium zeae, in microbial interactions.

| Producing Organism | Affected Organism(s) | Observed Effect | Compound(s) Implicated | Reference(s) |

| Acremonium zeae (Sarocladium zeae) | Aspergillus flavus | Antagonistic interaction, inhibition of growth | This compound, Pyrrocidines | nih.govtandfonline.com |

| Acremonium zeae (Sarocladium zeae) | Fusarium verticillioides | Antagonistic interaction, inhibition of growth | This compound, Pyrrocidines | nih.govtandfonline.comnih.gov |

In essence, the production of this compound by Acremonium zeae is a vital component of a defensive symbiosis. Its allelopathic properties contribute to the competitive exclusion of pathogenic fungi, thereby protecting the host plant. This chemical warfare, a form of inter-species communication, is fundamental to maintaining the health and stability of the microbial ecosystem within the plant.

Advanced Spectroscopic Characterization Techniques Beyond Basic Identification

High-Resolution Mass Spectrometry for Molecular Mass and Formula Determination (e.g., MALDI TOF-TOF, LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its exact elemental composition. researchgate.netmeasurlabs.com Unlike low-resolution mass spectrometry that provides a nominal mass (an integer value), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. bioanalysis-zone.com

In the study of Dihydroresorcylide, Liquid Chromatography-Mass Spectrometry (LC-MS) has been a key technique. Specifically, LC coupled with Atmospheric Pressure Chemical Ionization (LC-APCI-MS) was utilized to detect this compound in extracts from the fungus Acremonium zeae and in inoculated maize kernels. acs.orgnih.govtandfonline.comresearchgate.net The liquid chromatography step separates the compound from a complex mixture, after which it is ionized and its exact mass is determined by the mass spectrometer. This allows for both the identification and quantification of the compound in a given sample. tandfonline.com

Other HRMS techniques, such as those employing Time-of-Flight (TOF) analyzers, are instrumental in achieving the high resolution necessary for this work. researchgate.netiitb.ac.in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful HRMS method. biomerieux.combruker.com In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the molecule with minimal fragmentation. biomerieux.com The ions are then accelerated into a flight tube, and their mass is determined based on the time it takes them to reach the detector. While specifically documented for proteomics and other large biomolecules, the principles of MALDI-TOF are applicable to the high-accuracy mass determination of natural products. nih.govnih.gov

The data obtained from HRMS provides the molecular formula, a foundational piece of information required before further structural elucidation can be undertaken.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOE)

While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete atomic connectivity and structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the full structural assignment of this compound. mobt3ath.com

The process begins with 1D NMR experiments:

¹H NMR (Proton NMR): This spectrum reveals the chemical environment of all hydrogen atoms in the molecule, providing information on the number of distinct proton types, their integration (relative numbers), and their coupling patterns (which protons are adjacent to each other).

¹³C NMR (Carbon NMR): This spectrum shows the chemical environment of the carbon atoms, indicating the number of unique carbons in the structure.

A full assignment, however, requires 2D NMR techniques that show correlations between different nuclei. core.ac.uk For this compound, the following 2D experiments are essential:

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the mapping of proton spin systems and the connection of adjacent protons within fragments of the molecule. core.ac.ukemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This is a ¹H-¹³C correlation experiment that identifies which protons are directly attached to which carbon atoms (one-bond C-H correlations). columbia.edu By correlating the assigned proton signals with their directly bonded carbons, a significant portion of the carbon skeleton can be assigned. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C experiment is crucial for piecing the entire structure together. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four in conjugated systems). columbia.edu These long-range correlations connect the molecular fragments identified by COSY and establish the connectivity across quaternary carbons (carbons with no attached protons). core.ac.uk

NOE (Nuclear Overhauser Effect) Spectroscopy: This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Correlations in a NOESY spectrum indicate that two protons are close to each other in 3D space, which is vital for determining the molecule's relative stereochemistry and conformation. core.ac.uk

Through the combined interpretation of these NMR spectra, every proton and carbon signal in this compound can be unambiguously assigned, leading to the complete elucidation of its planar structure and relative stereochemistry.

| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 171.0 | |

| 2 | - | |

| 3 | 164.7 | |

| 4 | 108.0 | 6.25 (d, 2.5) |

| 5 | 162.7 | |

| 6 | 102.6 | 6.19 (d, 2.5) |

| 7 | 72.8 | 5.23 (m) |

| 8 | 32.8 | 1.55 (m), 1.45 (m) |

| 9 | 23.9 | 1.3 (m) |

| 10 | 24.8 | 1.3 (m) |

| 11 | 25.6 | 1.3 (m) |

| 12 | 34.1 | 2.41 (t, 6.5) |

| 13 | 20.8 | 1.18 (d, 6.2) |

| 14 | - |

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

While NMR and MS analysis can determine the planar structure and relative stereochemistry of a molecule, they often cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). Determining the absolute configuration of a chiral molecule like this compound requires chiroptical techniques such as Electronic Circular Dichroism (ECD). researchgate.net

ECD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting ECD spectrum is a unique fingerprint of the molecule's specific three-dimensional arrangement and is highly sensitive to its absolute stereochemistry.

The standard method for assigning the absolute configuration using ECD involves a combination of experimental measurement and computational chemistry.

The experimental ECD spectrum of the isolated this compound is recorded.

Quantum chemical calculations are performed to predict the theoretical ECD spectra for all possible stereoisomers of the proposed structure.

The experimental spectrum is then compared to the calculated spectra. A good match between the experimental curve and one of the theoretical curves allows for the unambiguous assignment of the absolute configuration of the natural product.

This approach has been successfully applied to determine the absolute configuration of many complex resorcylic acid lactones and related natural products, providing the final piece of the structural puzzle. researchgate.net

Future Directions in Dihydroresorcylide Research

Comprehensive Elucidation of Minor Biosynthetic Pathway Variants and Intermediates

The biosynthesis of benzenediol lactones, the class to which dihydroresorcylide belongs, is a complex process involving iterative polyketide synthases (iPKSs). While the major pathways for similar resorcylic acid lactones (RALs) are being unraveled, a significant opportunity lies in the detailed characterization of minor biosynthetic variants and transient intermediates. Future research will likely focus on the heterologous expression of the this compound biosynthetic gene cluster in well-characterized hosts like Saccharomyces cerevisiae. researchgate.net This approach allows for the isolation and identification of shunt products or unexpected molecules that may arise from "stuttering" or irregularities within the fungal iPKS machinery. researchgate.net

By expressing the identified gene clusters from producer organisms like Acremonium zeae, scientists can dissect the function of each enzyme in the pathway. researchgate.netresearchgate.net This can lead to the discovery of novel congeners and provide a clearer picture of how chemical diversity is generated naturally. researchgate.net Identifying these minor products and intermediates is crucial for a complete understanding of the metabolic network and offers new chemical scaffolds for further development.

Rational Design and Synthesis of this compound Analogues with Enhanced Biological Potency and Selectivity

Building upon the successful total synthesis of (S)-dihydroresorcylide, future work will involve the rational design and synthesis of novel analogues to improve biological activity and target selectivity. scribd.com This process of function-oriented synthesis (FOS) aims to modify the core structure to enhance desired properties. researchgate.net Researchers can employ molecular modeling and docking simulations to predict how modifications to the this compound scaffold will interact with potential biological targets. nih.gov

Strategies for creating analogues could include:

Modifying the Macrolactone Ring: Altering the ring size or introducing different functional groups could impact conformational flexibility and binding affinity.

Substituting the Aromatic Ring: Adding or altering substituents on the resorcinol (B1680541) moiety can influence electronic properties and interactions with target proteins.

Stereochemical Variations: Synthesizing different stereoisomers can help determine the optimal configuration for biological activity.

By creating libraries of these analogues, researchers can conduct structure-activity relationship (SAR) studies to identify compounds with enhanced potency against specific targets, such as certain cancer cell lines or microbial pathogens, while minimizing off-target effects. researchgate.netnih.gov Machine learning and quantitative structure-activity relationship (QSAR) approaches may also accelerate this discovery process by predicting the activity of new designs before synthesis. gubra.dkcam.ac.uk

In-depth Characterization of Molecular Targets and Associated Signaling Pathways

While this compound is known to possess phytotoxic activity, its precise molecular targets and the signaling pathways it modulates are not fully understood. apsnet.org A critical future direction is the systematic identification of these targets to elucidate its mechanism of action. This can be achieved through a variety of modern pharmacological and biochemical techniques.

Future investigations will likely involve:

Target Identification: Using methods like affinity chromatography, proteomics, and genetic screening to identify specific proteins that bind to this compound.

Pathway Analysis: Once targets are identified, pathway enrichment analysis can reveal the key signaling cascades affected, such as the PI3K-Akt or MAPK pathways, which are common in regulating cell processes. frontiersin.orgwaocp.org

Understanding these molecular interactions is essential for developing this compound-based compounds for therapeutic applications and for predicting potential biological outcomes. mdpi.com

Exploration of Novel Biocatalytic Approaches for this compound Production and Modification

Biocatalysis offers an environmentally sustainable and highly selective alternative to traditional chemical synthesis for producing and modifying complex natural products. researchgate.netmdpi.com Future research in this area will focus on harnessing enzymes for both the scalable production of this compound and the creation of novel derivatives.

Key research avenues include:

Heterologous Production: Optimizing the expression of the this compound biosynthetic genes in microbial hosts like yeast or bacteria to create efficient and scalable fermentation processes. researchgate.net

Enzyme Engineering: Tailoring the biosynthetic enzymes, particularly the polyketide synthase, through protein engineering to alter their substrate specificity or catalytic function, thereby producing unnatural analogues. researchgate.net

Late-Stage Functionalization: Using a broader range of biocatalysts, such as halogenases, oxidoreductases, or glycosyltransferases, to perform specific chemical modifications on the this compound scaffold. mdpi.comworktribe.com This can generate a library of derivatives that would be difficult to produce through conventional chemistry. nih.gov

These biocatalytic strategies can lead to more efficient production methods and provide access to a wide array of novel compounds for biological screening. dokumen.pub

Unraveling the Ecological Significance of this compound in Microbial Symbioses and Plant Interactions

This compound is produced by Acremonium zeae, a fungal endophyte that lives symbiotically within maize plants. researchgate.netapsnet.org This fungus is considered a "protective endophyte" because it can inhibit the growth of pathogenic fungi that cause ear and stalk rot in maize. apsnet.org While some of this protective activity is attributed to co-produced metabolites like pyrrocidines, the specific ecological role of this compound remains an important area for future investigation.

Research should aim to answer several key questions:

Phytotoxicity and Defense: Does the known phytotoxicity of this compound play a role in defending the host plant against herbivores or competing plants? apsnet.org

Antimicrobial Synergy: Does this compound act synergistically with other A. zeae metabolites, like pyrrocidines, to provide a broader spectrum of antimicrobial protection? apsnet.org

Signaling Molecule: Could this compound function as a signaling molecule that mediates the symbiotic relationship between the fungus and the host plant, potentially influencing plant growth or defense responses?

Microbiome Modulation: How does the presence of this compound in plant tissues affect the broader microbial community (the microbiome) associated with the plant?

In-depth ecological studies and metabolomic analyses of the plant-endophyte interaction will be crucial for understanding the natural function of this compound and could inform its potential applications in agriculture as a biocontrol agent. frontiersin.org

Q & A

Q. What methodological approaches are recommended for verifying the purity of synthesized Dihydroresorcylide?

To ensure purity, combine chromatographic (e.g., HPLC, GC) and spectroscopic techniques (e.g., NMR, IR). Use HPLC with UV detection (e.g., 254 nm for aromatic systems) and mass spectrometry for molecular confirmation. Calibration curves with authenticated standards and triplicate measurements are critical. Purity thresholds (>95%) should align with peer-reviewed benchmarks for macrolide compounds .

Q. How should researchers design initial bioactivity assays for this compound?

Employ in vitro cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative, vehicle). Use dose-response curves to establish IC50 values. Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to minimize false positives. Document protocols in detail to enable replication, including cell lines, incubation times, and solvent compatibility .

Q. What spectroscopic techniques are essential for characterizing this compound’s core structure?

Basic characterization requires H and C NMR for proton/carbon assignments, IR for functional groups (e.g., lactone carbonyl), and UV-Vis for conjugation analysis. Compare spectral data with published analogs to confirm scaffold integrity. For novel derivatives, elemental analysis or HRMS validates molecular formulas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses using standardized datasets (e.g., normalized IC50 values, consistent units). Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers. Investigate variables like assay conditions (pH, temperature), solvent effects, or compound stability. Replicate conflicting experiments under controlled parameters, documenting batch-to-batch variability in synthesis .

Q. What strategies integrate computational modeling with experimental data to predict this compound’s mechanism of action?

Use molecular docking (e.g., AutoDock Vina) to screen against putative targets (e.g., kinases, GPCRs). Validate predictions with in vitro binding assays (SPR, ITC) and mutagenesis studies. Combine MD simulations to assess binding stability and free-energy calculations (MM/PBSA) for affinity rankings. Cross-reference with transcriptomic/proteomic data to identify pathways affected .

Q. How should multi-target interaction studies for this compound be designed to avoid confounding results?

Implement orthogonal assays (e.g., enzymatic vs. cellular) to distinguish direct target engagement from downstream effects. Use isogenic cell lines or CRISPR-edited models to isolate specific pathways. Apply factorial experimental designs to evaluate synergistic/antagonistic interactions. Data should be analyzed using multivariate statistics (e.g., PCA) to decouple variables .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., four-parameter logistic curves) quantify potency (EC50) and efficacy (E). Bootstrap resampling estimates confidence intervals for parameters. For heterogeneous datasets, mixed-effects models account for inter-experiment variability. Report goodness-of-fit metrics (R, AIC) and validate assumptions (e.g., normality of residuals) .

Q. How can researchers ensure experimental reproducibility in this compound synthesis and bioassays?

Adopt open-science practices: publish detailed protocols (e.g., reaction stoichiometry, purification gradients), raw spectra, and primary assay data. Use certified reference materials for instrument calibration. Collaborate with independent labs for cross-validation. Pre-register studies to mitigate publication bias .

Q. What methodologies identify gaps in the existing literature on this compound’s pharmacological profile?

Systematic reviews using PRISMA guidelines to map published studies. Text-mining tools (e.g., VOSviewer) visualize research trends and underexplored areas (e.g., pharmacokinetics, metabolite identification). Prioritize in vivo studies addressing bioavailability, toxicity, and off-target effects to bridge preclinical-clinical divides .

Q. How should researchers optimize synthetic routes for this compound to improve scalability and sustainability?

Apply green chemistry principles: replace hazardous solvents (e.g., DCM → 2-MeTHF), employ catalytic asymmetric synthesis to reduce step count, and use flow chemistry for exothermic reactions. Monitor environmental factors (E-factor, PMI) and compare with industry benchmarks. Lifecycle assessment (LCA) tools evaluate ecological impacts .

Methodological Considerations

- Data Presentation : Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials. Processed data must include error margins and statistical significance indicators .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting. Obtain ethics approvals for animal/human tissue use .

- Replicability : Document instrument settings (e.g., NMR pulse sequences, HPLC gradients) and software versions (e.g., Gaussian for DFT calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.